molecular formula C13H9NO6 B11984947 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate

Katalognummer: B11984947
Molekulargewicht: 275.21 g/mol
InChI-Schlüssel: MZVPBUPUBDAXNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is a compound belonging to the class of carbonyl-containing nitrofuransThe presence of both a nitrofuran and a carbonyl group in the molecule imparts unique chemical properties that can be exploited for various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be esterified to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve nitration, esterification, and purification processes to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Used in the development of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antimicrobial or anticancer effects. The carbonyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 5-nitrofuran-2-carboxylate is unique due to the presence of both a phenylethyl group and a nitrofuran ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C13H9NO6

Molekulargewicht

275.21 g/mol

IUPAC-Name

phenacyl 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C13H9NO6/c15-10(9-4-2-1-3-5-9)8-19-13(16)11-6-7-12(20-11)14(17)18/h1-7H,8H2

InChI-Schlüssel

MZVPBUPUBDAXNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.